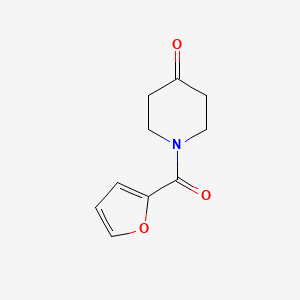

1-(Furan-2-carbonyl)piperidin-4-one

Description

Significance of Piperidin-4-one Core Structures in Contemporary Organic Synthesis

The piperidin-4-one nucleus is a well-established and valuable pharmacophore in medicinal chemistry and a versatile intermediate in organic synthesis. nih.gov These structures are integral to the synthesis of a wide array of chemicals and pharmaceutical drugs. wikipedia.org The renewed focus on this nucleus has reaffirmed its importance in medicinal chemistry. nih.gov

Piperidin-4-ones are recognized for their role as versatile building blocks, synthesized through various methods, including the Mannich reaction and stereoselective synthesis. nih.gov A common route to 4-piperidones involves the addition of a primary amine to two moles of an alkyl acrylate, which is then followed by Dieckmann condensation, hydrolysis, and decarboxylation. dtic.mil More recent and efficient protocols, such as an α-imino carbene-initiated cascade reaction, have been developed to produce piperidin-4-one derivatives in excellent yields. acs.org

The significance of the piperidin-4-one core is underscored by its presence in numerous compounds with diverse pharmacological activities, including anticancer and anti-HIV properties. nih.gov Its structural framework can be readily modified, allowing chemists to fine-tune interactions with biological receptors to enhance activity. nih.gov For example, substituted 4-piperidones are crucial intermediates in the synthesis of complex alkaloids and fentanyl derivatives. wikipedia.orgdtic.mil

Strategic Role of the Furan-2-carbonyl Moiety in Heterocyclic Compound Design

The furan-2-carbonyl moiety, consisting of a furan (B31954) ring attached to a carbonyl group, is a key structural element in the design of various heterocyclic compounds. The furan ring itself is a component of many bioactive molecules and can participate in significant intermolecular interactions. For instance, in the development of novel inhibitors for the SARS-CoV-2 main protease, the furan ring was found to be deeply buried in the S2 site of the enzyme, forming a π-π stacking interaction with a histidine residue. nih.gov

The furan-2-carbonyl structure is not only a pharmacophore but also a useful synthetic handle. The synthesis of 5-arylfuran-2-carboxylic acids can be achieved through the reaction of furan-2-carboxylic acids with diazonium salts. pensoft.net These acids can then be converted to acyl chlorides and reacted with amines like morpholine (B109124) to create amide derivatives. pensoft.net This reactivity highlights the utility of the furan-2-carbonyl moiety in constructing more complex molecules. A notable example of its application is in the synthesis of the drug Prazosin, which utilizes a 1-(2-furoyl)piperazine (B32637) intermediate. nih.gov

Overview of Academic Research Trajectories for Furan-Carbonyl Piperidinone Frameworks

Research involving frameworks that combine a furan-carbonyl group with a piperidinone core focuses on synthesis, structural analysis, and the exploration of potential bioactivities. The synthesis of the target compound, 1-(Furan-2-carbonyl)piperidin-4-one, serves as a key intermediate for creating more complex organic molecules.

One major research trajectory involves the synthesis of derivatives and related structures. For example, studies have described the synthesis of 4-(5-aryl-2-furoyl)morpholines and their thio-analogs. pensoft.net This work involves creating a library of related compounds by modifying the aryl substituent on the furan ring to investigate how these changes affect antimicrobial properties. pensoft.net Another area of research is the development of efficient synthetic methods, such as the dehydrogenative coupling of furfuryl alcohol with carbonyl compounds to create carbonyl furan derivatives under mild conditions. rsc.org

The aldol (B89426) condensation of furfural (B47365) (a related furan aldehyde) with ketones is another significant research avenue, aimed at upgrading biomass-derived chemicals into more valuable products. osti.gov These studies provide insight into the reactivity of the furan ring and its carbonyl derivatives, which is fundamental to designing syntheses for more complex targets like this compound and its analogs.

Chemical Data for this compound

The following table summarizes the key chemical identifiers and properties for the title compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₃ | sigmaaldrich.comuni.lu |

| Molecular Weight | 193.20 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | uni.lu |

| InChI Key | OOHYAFZVSIYUTB-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |

| SMILES | O=C(C1=CC=CO1)N(CC2)CCC2=O | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-carbonyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-8-3-5-11(6-4-8)10(13)9-2-1-7-14-9/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHYAFZVSIYUTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610101 | |

| Record name | 1-(Furan-2-carbonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108206-24-2 | |

| Record name | 1-(2-Furanylcarbonyl)-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108206-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Furan-2-carbonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(furan-2-carbonyl)piperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Furan 2 Carbonyl Piperidin 4 One and Analogues

Foundational Approaches to Piperidin-4-one Scaffold Construction

The piperidin-4-one ring system is a crucial intermediate in the synthesis of numerous biologically active compounds. Several classical and modern synthetic strategies have been developed to construct this valuable scaffold.

Mannich-type Condensation Reactions in Piperidin-4-one Synthesis

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-one derivatives. nih.govchemrevlett.com This one-pot, three-component condensation typically involves an aldehyde, a primary or secondary amine, and a compound with an active hydrogen, such as a ketone. nih.gov The reaction proceeds through the formation of an iminium ion, which then undergoes nucleophilic attack by the enol or enolate of the ketone, leading to the formation of a β-amino carbonyl compound known as a Mannich base. Subsequent intramolecular cyclization of the Mannich base yields the piperidin-4-one ring.

A classic example is the condensation of an aromatic aldehyde, a ketone like ethyl methyl ketone, and ammonium (B1175870) acetate, which serves as the ammonia (B1221849) source, in an ethanol (B145695) medium to produce substituted 4-piperidones. chemrevlett.com The versatility of the Mannich reaction allows for the introduction of a wide range of substituents on the piperidine (B6355638) ring by varying the starting aldehyde and ketone. nih.gov The reaction conditions are generally mild, making it a highly practical and widely used method. nih.gov Furthermore, the nitro-Mannich (aza-Henry) reaction, involving the reaction of a nitroalkane with an imine, provides a pathway to β-nitroamines, which are valuable intermediates for the synthesis of piperidinone-based drugs. researchgate.net

Inspired by the biosynthesis of piperidine natural products, a stereoselective three-component vinylogous Mannich-type reaction has been developed. rsc.org This method utilizes a 1,3-bis-trimethylsilylenol ether and leads to the formation of a cyclized chiral dihydropyridinone compound, which serves as a versatile intermediate for constructing various chiral piperidine compounds. rsc.org

Ring Expansion and Oxidation Protocols for Piperidin-4-one Derivatives

Alternative strategies to piperidin-4-one synthesis involve the manipulation of existing ring systems. Ring expansion of smaller heterocyclic precursors provides a viable route to the six-membered piperidine ring. While less common for the direct synthesis of piperidin-4-ones, such methodologies are important in the broader context of piperidine synthesis.

More directly, oxidation of corresponding piperidine precursors can yield piperidin-4-ones. For instance, the oxidation of 4-hydroxypiperidines offers a straightforward method to introduce the ketone functionality. Various oxidizing agents can be employed for this transformation, with the choice depending on the specific substrate and desired selectivity.

A photomediated ring contraction of saturated heterocycles like piperidines has also been reported. nih.gov This process, initiated by a Norrish type II reaction, involves a 1,5-hydrogen atom transfer followed by C-N bond fragmentation and subsequent intramolecular Mannich reaction to form a cyclopentane (B165970) derivative. nih.gov While this leads to a smaller ring, it highlights the intricate photochemical rearrangements possible within piperidine systems.

α-Imino Rhodium Carbene-Initiated Cascade Reactions Towards Piperidin-4-one Architectures

In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the construction of complex heterocyclic scaffolds. One such approach involves the use of α-imino rhodium carbenes. These reactive intermediates can initiate cascade reactions to afford valuable piperidin-4-one derivatives in excellent yields. acs.orgnih.gov

This methodology typically involves the reaction of a diazo compound with a rhodium catalyst to generate the α-imino carbene. This intermediate then undergoes a cascade of reactions, which can include 1,2-aryl/alkyl migration and annulation, to construct the piperidin-4-one ring system. acs.orgnih.gov The process is characterized by its high efficiency, excellent selectivity, and broad substrate scope, making it a valuable tool for synthesizing diverse piperidine derivatives. acs.orgnih.gov A related rhodium-catalyzed reaction of 1-tosyl-1,2,3-triazoles with halohydrins provides access to 2,6-substituted dihydro-2H-1,4-oxazines, demonstrating the versatility of rhodium carbenoid chemistry in synthesizing six-membered heterocycles. nih.gov

Cyclization Reactions in the Formation of Piperidin-4-one Ring Systems

Intramolecular cyclization reactions are a fundamental and widely employed strategy for the synthesis of the piperidin-4-one ring. mdpi.com These methods involve the formation of a carbon-carbon or carbon-nitrogen bond within a linear precursor to close the six-membered ring.

One notable example is the Dieckmann condensation, a base-mediated intramolecular cyclization of a diester to form a β-keto ester, which can then be decarboxylated to yield a piperidin-4-one. beilstein-journals.org This approach allows for the construction of the piperidin-4-one ring with control over the substitution pattern.

Other cyclization strategies include the intramolecular Michael addition, where a nucleophile within the molecule adds to an α,β-unsaturated carbonyl system, and various metal-catalyzed cyclizations. mdpi.com For instance, palladium-catalyzed enantioselective 6-exo aza-Heck cyclization has been utilized to form piperidine rings. mdpi.com The choice of cyclization strategy depends on the desired substitution pattern and the availability of the starting materials.

Integration of the Furan-2-carbonyl Moiety

Once the piperidin-4-one scaffold is in hand, the final step in the synthesis of 1-(furan-2-carbonyl)piperidin-4-one is the introduction of the furan-2-carbonyl group onto the piperidine nitrogen.

Acylation Reactions Utilizing Furan-2-carbonyl Precursors

The most direct method for attaching the furan-2-carbonyl group is through an acylation reaction. This typically involves reacting the piperidin-4-one, which has a secondary amine, with a suitable furan-2-carbonyl precursor.

A common and effective acylating agent is furan-2-carbonyl chloride . sigmaaldrich.com The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. This straightforward N-acylation provides the desired this compound in good yield. Other activated derivatives of furan-2-carboxylic acid, such as acid anhydrides or esters, can also be used as acylating agents. The choice of reagent and reaction conditions can be optimized to ensure high conversion and purity of the final product. The production of acid chlorides like 5-(chloromethyl)furan-2-carbonyl chloride from biomass-derived furfurals highlights the potential for sustainable routes to these important reagents. rsc.org

Condensation Reactions Involving Furfuraldehyde Derivatives

The synthesis of the furan (B31954) component of the target molecule often originates from furfural (B47365), a key platform chemical derivable from renewable biomass resources. mdpi.comnih.gov Furfural (furan-2-carbaldehyde) can be synthesized through various methods, including protocols that have been optimized to achieve quantitative yields. mdpi.com

While direct condensation of furfuraldehyde with piperidin-4-one does not yield the target amide, furfural serves as a critical precursor to furan-2-carboxylic acid or its activated derivatives, which are essential for the core amide bond formation. The primary synthetic transformation is the acylation (an amide condensation reaction) of the piperidin-4-one nitrogen with a furan-2-carbonyl moiety.

A prevalent method involves the reaction of piperidin-4-one with an activated form of furan-2-carboxylic acid, such as furan-2-carbonyl chloride. This electrophilic acyl halide readily reacts with the nucleophilic secondary amine of the piperidine ring to form the stable amide bond of this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

In a related approach, furan-2-carboxylic acid can be activated in situ using coupling agents. For instance, 1,1'-carbonyldiimidazole (B1668759) (CDI) is an effective activating agent that reacts with the carboxylic acid to form a highly reactive acylimidazole intermediate. This intermediate then smoothly reacts with the amine to yield the final amide product. nih.gov This method avoids the need to handle acyl halides directly.

Furthermore, research into the synthesis of related furan derivatives has explored condensation reactions of substituted furaldehydes with various nitrogen-containing compounds, which underscores the versatility of the furan-aldehyde group in building complex molecules. sigmaaldrich.com

Multi-Component and Convergent Synthetic Pathways for this compound Derivatives

Multi-component reactions (MCRs) and convergent syntheses offer efficient routes to complex molecules like this compound and its derivatives by minimizing the number of synthetic steps and purification processes.

Convergent strategies for analogous compounds have been developed, such as a cascade approach for synthesizing functionalized (2-furyl)-2-pyrrolidines. shareok.org This domino process involves an N-H insertion into an enynal-derived metal-carbenoid followed by an intramolecular aldol (B89426) reaction, demonstrating a highly stereoselective and convergent pathway to a furan-containing heterocycle. shareok.org Such a strategy could conceptually be adapted for the synthesis of piperidine-based structures.

The piperidone core itself is amenable to MCR synthesis. For example, a four-component reaction involving an aldehyde, an ammonia equivalent, an acyl chloride, and a dienophile can generate highly substituted piperidone scaffolds through an in-situ generated 2-azadiene followed by a Diels-Alder reaction. researchgate.net This highlights a powerful method for rapidly assembling the piperidone portion of the target molecule with diverse functionalities.

Similarly, multi-component approaches for the synthesis of furan-2(5H)-one derivatives have been reported, involving the reaction of components like arylglyoxals and Meldrum's acid. researchgate.net These methods allow for the simultaneous formation of multiple fragments of a molecule in a single synthetic stage. researchgate.net While not directly yielding the target compound, these MCRs provide efficient pathways to key structural motifs (the furan and piperidone rings) that are central to this compound.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of solvent, coupling agent, temperature, and reaction time.

The most common synthesis involves the acylation of piperidin-4-one. A highly efficient method for preparing the acylating agent, furan-2-carbonyl chloride, is the reaction of furan-2-carboxylic acid with a chlorinating agent like oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). orgsyn.org

For the subsequent amidation reaction, the choice of coupling agent and conditions is critical. Activating furan-2-carboxylic acid with 1,1'-carbonyldiimidazole (CDI) in a solvent like tetrahydrofuran (B95107) (THF) at a moderately elevated temperature (e.g., 45 °C) has proven effective for synthesizing related furan-2-carboxamides. nih.gov The reaction progress can be monitored, and reaction times are adjusted to ensure full conversion of the starting materials. nih.gov

The table below summarizes key parameters that can be optimized for the synthesis of amides, based on analogous reactions.

| Parameter | Variation | Purpose | Reference |

| Activating Agent | Oxalyl Chloride, Thionyl Chloride, CDI | Convert carboxylic acid to a more reactive species (acyl chloride, acylimidazole). | nih.gov, orgsyn.org |

| Solvent | THF, Dichloromethane (DCM) | Solubilize reactants and facilitate the reaction. | nih.gov, orgsyn.org |

| Base | Triethylamine, Pyridine | Neutralize acid byproducts (e.g., HCl). | researchgate.net |

| Temperature | 0 °C to 45 °C | Control reaction rate and minimize side reactions. | nih.gov |

| Catalyst | DMF (catalytic) | Catalyze the formation of the acyl chloride. | orgsyn.org |

By systematically adjusting these parameters, the yield and purity of the final product, this compound, can be significantly enhanced, minimizing the need for extensive purification.

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including the precursors and analogues of this compound. Key areas of focus include the use of renewable feedstocks, safer solvents, and catalytic, atom-economical reactions.

Renewable Feedstocks: The furan moiety of the target molecule is directly linked to furfural, which is a commodity chemical produced from the dehydration of pentose (B10789219) sugars found in agricultural biomass. mdpi.com The use of furfural as a starting material aligns with the green chemistry principle of using renewable rather than depleting feedstocks. nih.gov

Green Solvents and Reaction Media: Research has demonstrated the synthesis of piperidin-4-one derivatives in environmentally benign solvents. A deep eutectic solvent (DES) composed of glucose and urea (B33335) has been shown to be an inexpensive and effective reaction medium for the synthesis of various piperidin-4-ones. asianpubs.org, researchgate.net Such solvents are often biodegradable, non-toxic, and recyclable, offering a significant advantage over traditional volatile organic solvents.

Atom Economy and Catalytic Methods: To improve the atom economy of the amide bond formation, direct catalytic amidation methods are being developed. These methods aim to form the amide bond directly from the carboxylic acid and amine with the removal of only a water molecule, avoiding the use of stoichiometric activating agents that generate significant waste. mdpi.com, nih.gov Boron-based catalysts, for example, have been shown to be effective for a wide range of direct amidation reactions. mdpi.com Furthermore, developing eco-friendly synthetic routes for furan-based monomers using catalytic processes represents a significant step towards sustainable chemical production. rsc.org

By integrating these green chemistry principles—utilizing bio-based furfural, employing safer solvents like DES, and developing catalytic amidation protocols—the synthesis of this compound can be made significantly more sustainable and environmentally friendly.

Advanced Spectroscopic Data for this compound Not Available in Current Searches

A comprehensive search of scientific literature and spectral databases has been conducted to gather detailed spectroscopic information for the chemical compound this compound. The objective was to provide an in-depth analysis of its structural features based on advanced spectroscopic techniques, including Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), and various Nuclear Magnetic Resonance (NMR) methods such as ¹H-NMR, ¹³C-NMR, and two-dimensional NMR (COSY, HSQC).

Despite extensive searches for primary literature detailing the synthesis and characterization of this compound, specific and complete experimental datasets for all the requested analytical methods could not be located. While general spectral characteristics of the constituent furan and piperidin-4-one moieties are well-documented in chemical literature, and data for closely related but structurally distinct compounds like 1-(2-furoyl)piperazine (B32637) derivatives are available, a dedicated, published analysis of this compound containing the full suite of requested spectroscopic data was not found.

Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for this compound at this time. The creation of such an article would require speculation and extrapolation from related compounds, which would not meet the required standards of scientific accuracy and specificity.

Information on related structures suggests the following general expectations for the spectra:

FT-IR: Characteristic absorption bands would be expected for the ketone carbonyl (C=O) group of the piperidinone ring, the amide carbonyl (N-C=O) group, and the C-H and C=C bonds of the furan ring. For a related piperazine (B1678402) compound, the amide carbonyl stretch was noted around 1649 cm⁻¹.

NMR: In ¹H-NMR spectra, signals corresponding to the three distinct protons of the furan ring and the protons of the piperidinone ring would be anticipated. ¹³C-NMR would show resonances for the two carbonyl carbons, the furan ring carbons, and the piperidinone ring carbons.

Without access to published experimental data, a detailed analysis, including specific chemical shifts, coupling constants, vibrational frequencies, and 2D-NMR correlations for this compound, cannot be provided.

Advanced Spectroscopic Elucidation of 1 Furan 2 Carbonyl Piperidin 4 One Structural Features

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry of 1-(Furan-2-carbonyl)piperidin-4-one, which has a molecular weight of 193.20 g/mol , reveals critical information about its molecular mass and fragmentation behavior under ionization. sigmaaldrich.com The molecular ion peak [M]+ is observed at an m/z of 193.07335. In addition to the molecular ion, adducts such as [M+H]+, [M+Na]+, and [M+K]+ are also detected at m/z values of 194.08118, 216.06312, and 232.03706, respectively. uni.lu

The fragmentation of this compound is characteristic of ketones and amides. libretexts.orgmiamioh.edu A primary fragmentation pathway involves the cleavage of the C-C bonds adjacent to the carbonyl group of the piperidin-4-one ring. Another significant fragmentation occurs at the amide linkage, leading to the separation of the furan-2-carbonyl group from the piperidine (B6355638) ring. A notable fragment is observed from the loss of a hydrogen atom, resulting in an [M-H]- ion at an m/z of 192.06662. uni.lu The loss of a water molecule can also occur, leading to the [M+H-H2O]+ fragment at an m/z of 176.07116. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts. uni.lu

| Adduct | m/z |

| [M+H]+ | 194.08118 |

| [M+Na]+ | 216.06312 |

| [M-H]- | 192.06662 |

| [M+NH4]+ | 211.10772 |

| [M+K]+ | 232.03706 |

| [M+H-H2O]+ | 176.07116 |

| [M]+ | 193.07335 |

| [M]- | 193.07445 |

X-ray Crystallography for Precise Solid-State Structure Determination

Single crystal X-ray diffraction studies are instrumental in determining the precise molecular geometry of compounds like this compound. While specific crystallographic data for this exact compound is not widely published, analysis of closely related structures, such as other N-acylpiperidines and aroylfuran derivatives, provides valuable insights. nih.govpsu.edu For instance, in similar structures, the furan (B31954) and piperidine rings are often found to be twisted relative to the carbonyl plane due to steric hindrance, which prevents a fully coplanar arrangement. psu.edu The orientation of the carbonyl group relative to the furan ring is typically found in an O,O-trans conformation, although O,O-cis conformers can be stabilized by packing forces in the crystal lattice. psu.edu

The piperidine ring in substituted piperidin-4-ones generally adopts a stable chair conformation to minimize steric strain. nih.govias.ac.in In related N-substituted 4-piperidinone derivatives, the chair conformation is consistently observed. nih.gov The presence of an sp2-hybridized nitrogen atom, due to the amide bond in this compound, introduces partial double-bond character to the C-N bond. This can lead to a pseudoallylic strain that influences the orientation of substituents on the piperidine ring. nih.gov However, for many N-acylpiperidines, the chair conformation remains the most energetically favorable. nih.govias.ac.in Computational studies on similar fluorinated piperidines also support the prevalence of the chair conformation. researchgate.net

The crystal packing of molecules like this compound is governed by a network of intermolecular and intramolecular interactions. In related structures, weak C-H···O hydrogen bonds are common, often linking molecules into supramolecular chains. nih.gov The presence of the furan ring and the carbonyl group also allows for the possibility of π-π stacking interactions, which contribute to the stability of the crystal structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. elte.hulibretexts.org The spectrum of a molecule containing a carbonyl group, such as this compound, is expected to exhibit distinct absorption bands corresponding to specific electronic transitions.

For carbonyl compounds, two primary types of transitions are observed: the lower-energy n → π* transition and the higher-energy π → π* transition. elte.humasterorganicchemistry.com The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. This transition typically results in a weak absorption band in the 270-300 nm region. masterorganicchemistry.com

The π → π* transition, which involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital, is more intense and occurs at a shorter wavelength. elte.humasterorganicchemistry.com The presence of the furan ring, a conjugated system, in this compound will influence the energy of these transitions. Conjugation generally lowers the energy gap between the HOMO and LUMO, leading to a shift in the absorption maximum to longer wavelengths (a bathochromic shift). libretexts.orgmasterorganicchemistry.com Studies on related di(furan-2-yl)piperidin-4-one derivatives have utilized time-dependent DFT calculations to assign the observed electronic transitions and analyze the molecular orbitals involved. researchgate.netnih.gov

Computational and Theoretical Chemistry Studies of 1 Furan 2 Carbonyl Piperidin 4 One

Quantum Chemical Calculations (Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods, are instrumental in predicting the molecular properties of organic compounds. nih.gov These methods solve the Schrödinger equation approximately to determine the electronic structure and energy of a molecule, from which numerous properties can be derived. The B3LYP functional, a hybrid DFT method, is frequently used as it provides a good balance between computational cost and accuracy for molecular vibrational problems. nih.gov

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like 1-(Furan-2-carbonyl)piperidin-4-one, exploring the conformational energy landscape is essential to identify the most stable conformers.

The piperidin-4-one ring is known to predominantly adopt a chair conformation, as this minimizes torsional and steric strain. nih.govchemrevlett.com X-ray crystallography studies on various N-substituted 4-piperidinone derivatives confirm that the six-membered heterocycle is stabilized almost universally in a chair conformation. nih.gov For instance, the analysis of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one shows a distinct chair form. nih.gov

In a detailed computational study of the related compound 3-pentyl-2,6-di(furan-2-yl)piperidin-4-one (3-PFPO), a Potential Energy Surface (PES) scan was performed to explore the conformational space, confirming that the chair conformation is the most stable. researchgate.net The optimized geometrical parameters, calculated using the B3LYP/6-311++G(d,p) level of theory, provide expected bond lengths and angles for the core structure. The C=O bond length of the piperidinone ring and the amide C-N bond are calculated to be key structural parameters.

Table 1: Selected Optimized Geometrical Parameters for a Model Furan-Piperidinone System (Data derived from studies on closely related compounds)

| Parameter | Bond/Angle | Calculated Value (B3LYP) | Source Compound |

|---|---|---|---|

| Bond Length | Piperidinone C=O | ~1.21 Å | 3-PFPO researchgate.net |

| Bond Length | Amide C-N | ~1.37 Å | 3-PFPO researchgate.net |

| Bond Length | Furan (B31954) C-O | ~1.36 Å | 2-Furoyl Chloride core.ac.uk |

| Bond Angle | C-N-C (piperidine) | ~117° | 3-PFPO researchgate.net |

| Bond Angle | O=C-N (amide) | ~121° | 3-PFPO researchgate.net |

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific normal mode of vibration. To provide a detailed assignment of these modes, a Potential Energy Distribution (PED) analysis is performed. nih.gov PED quantifies the contribution of individual internal coordinates (like bond stretches, angle bends, and torsions) to each normal mode. jetir.org Programs such as VEDA are commonly used for this purpose. nih.gov

For this compound, the vibrational spectrum can be understood by analyzing the characteristic modes of the piperidin-4-one ring and the furan-2-carbonyl group. DFT studies on 1-methyl-4-piperidone (B142233) provide definitive assignments for the piperidinone core. nih.gov The most prominent feature is the C=O stretching vibration, typically found at a high frequency. Other key modes include CH₂ stretching and bending vibrations. nih.gov

Simultaneously, the vibrational modes of the furan-2-carbonyl moiety have been characterized through studies on molecules like 2-furoyl chloride. core.ac.uk These include the amide C=O stretch, furan ring stretching modes, and C-H vibrations. The amide C=O stretch is expected to be lower than the ketone C=O stretch due to resonance.

Table 2: Predicted Vibrational Frequencies and PED Assignments (Assignments based on computational studies of 1-methyl-4-piperidone and 2-furoyl chloride)

| Frequency (cm⁻¹) (Scaled) | Vibrational Mode | Potential Energy Distribution (PED) Contribution | Source Moiety |

|---|---|---|---|

| ~3120 | ν(C-H) | Furan ring C-H stretch | Furan-2-carbonyl core.ac.uk |

| ~2950 | ν(CH₂) | Piperidine (B6355638) ring CH₂ asymmetric/symmetric stretch | Piperidin-4-one nih.gov |

| ~1720 | ν(C=O) | Piperidinone ketone C=O stretch | Piperidin-4-one nih.gov |

| ~1640 | ν(C=O) | Amide I band (C=O stretch) | Furan-2-carbonyl core.ac.uk |

| ~1570 | ν(C=C) | Furan ring C=C stretch | Furan-2-carbonyl core.ac.uk |

| ~1450 | δ(CH₂) | Piperidine ring CH₂ scissoring | Piperidin-4-one nih.gov |

| ~1250 | ν(C-N) | Amide III band (C-N stretch + N-H bend) | Furan-2-carbonyl core.ac.uk |

Electronic Structure Investigations

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Computational methods allow for a detailed examination of molecular orbitals, charge distribution, and bonding.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. core.ac.uk The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rajpub.com

In studies of the related 3-PFPO, the HOMO-LUMO energies were calculated using time-dependent DFT (TD-DFT). nih.gov The analysis revealed that the HOMO is primarily localized on the furan rings, while the LUMO is distributed across the entire molecule, indicating that an electronic transition involves an intramolecular charge transfer. researchgate.net For this compound, the HOMO is expected to have significant contributions from the electron-rich furan ring, while the LUMO will likely be centered on the carbonyl groups, which are electron-deficient.

Table 3: Frontier Molecular Orbital Energies (Data based on the B3LYP/6-311++G(d,p) calculation for 3-PFPO nih.gov)

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -6.19 |

| E_LUMO | -1.74 |

| Energy Gap (ΔE) | 4.45 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. core.ac.uk It investigates interactions between filled (donor) and empty (acceptor) orbitals and calculates their stabilization energy (E(2)) using second-order perturbation theory. core.ac.uk These interactions, known as hyperconjugative interactions, are key to understanding molecular stability.

For this compound, significant delocalization is expected. The NBO analysis of 2-furoyl chloride shows strong hyperconjugative interactions from the oxygen lone pair (LP) to the π* anti-bonding orbitals of the furan ring's C=C bonds. core.ac.uk A crucial interaction in the title compound is the delocalization of the piperidine nitrogen's lone pair into the antibonding orbital of the amide carbonyl group (LP(N) → π*(C=O)). This resonance effect imparts partial double-bond character to the C-N bond and stabilizes the planar amide linkage. The study on 3-PFPO confirmed these types of interactions, quantifying the stabilization energies and confirming charge delocalization within the molecule. nih.gov

Table 4: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Data derived from studies on related furan and piperidinone structures)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O_furan) | π* (C=C_furan) | ~25 | Ring resonance |

| LP (N_piperidine) | π* (C=O_amide) | ~40-60 | Amide resonance |

| π (C=C_furan) | π* (C=O_amide) | ~20 | Conjugation |

Calculating the distribution of electron density among the atoms in a molecule provides insight into its electrostatic properties and reactive sites. Mulliken population analysis and Natural Population Analysis (NPA) are two common methods for estimating these partial atomic charges. nih.govuni-muenchen.de While Mulliken charges are computationally simple, they are known to be highly sensitive to the basis set used. uni-muenchen.dewikipedia.org NPA, which is part of the NBO analysis, generally provides more robust and chemically intuitive results.

In this compound, the most electronegative atoms—the furan oxygen, the ketone oxygen, and the amide oxygen—are expected to carry the most significant negative charges. The piperidine nitrogen will also be partially negative, though its charge is reduced by the delocalization of its lone pair into the carbonyl group. The carbonyl carbon atoms will be electropositive and thus susceptible to nucleophilic attack. Calculations on the related 3-PFPO molecule confirmed that the oxygen atoms are the most negative centers. nih.gov

Table 5: Calculated Atomic Charges on Key Atoms (Representative values from NPA calculations on model compounds)

| Atom | Calculated Charge (e) | Source Compound |

|---|---|---|

| O (Furan) | -0.55 | 3-PFPO nih.gov |

| O (Amide C=O) | -0.65 | 3-PFPO nih.gov |

| O (Ketone C=O) | -0.68 | 3-PFPO nih.gov |

| N (Piperidine) | -0.50 | 3-PFPO nih.gov |

| C (Amide C=O) | +0.52 | 3-PFPO nih.gov |

| C (Ketone C=O) | +0.48 | 3-PFPO nih.gov |

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is a 3D map of the electron density around a molecule, where different colors represent varying electrostatic potentials. Typically, red regions indicate negative electrostatic potential, signifying electron-rich areas that are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas represent neutral potential.

In the case of this compound, the MEP surface would likely reveal several key reactive sites. Based on studies of similar molecules, the oxygen atom of the carbonyl group on the piperidin-4-one ring and the oxygen atom within the furan ring are expected to be the most electron-rich regions, depicted as red on an MEP map. researchgate.net These sites are therefore the most probable targets for electrophilic attack.

Conversely, the hydrogen atoms attached to the carbon atoms adjacent to the nitrogen and carbonyl groups, as well as the hydrogen atoms on the furan ring, would exhibit a positive electrostatic potential, appearing as blue regions. These areas are the likely sites for nucleophilic attack. For instance, in a study of 3-pentyl-2,6-di(furan-2-yl)piperidin-4-one, the MEP analysis confirmed that the oxygen atoms of the furan rings and the carbonyl group were the most negative regions, while the areas around the N-H group showed positive potential. researchgate.net

Global Chemical Reactivity Descriptors Derivation

Global chemical reactivity descriptors are fundamental concepts in Density Functional Theory (DFT) that help in quantifying the chemical reactivity and stability of a molecule. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness, Softness, and Electrophilicity Index

Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution. A molecule with a large energy gap between its HOMO and LUMO is considered "hard," indicating high stability and low reactivity. Conversely, a "soft" molecule has a small energy gap, signifying lower stability and higher reactivity.

Chemical Softness (S) is the reciprocal of chemical hardness (S = 1/η) and provides a direct measure of a molecule's reactivity.

The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

While specific values for this compound are not available, we can look at related compounds to understand the expected range. For example, a computational study on chromene derivatives calculated these parameters. researchgate.net

Table 1: Global Reactivity Descriptors for Related Chromene Derivatives

| Compound | Hardness (η) (eV) | Softness (S) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|

| Derivative 4a | 0.094 | 5.266 | - |

| Derivative 4b | - | - | - |

Data extracted from a study on chromene derivatives and is for illustrative purposes. researchgate.net

Another study on a chalcone (B49325) derivative calculated an electrophilicity index of 4.66 eV, suggesting it is a good electrophile, and a chemical hardness of 1.76 eV, indicating good stability. analis.com.my Based on these examples, this compound is expected to exhibit moderate reactivity, with the carbonyl groups being the primary electrophilic centers.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics, such as frequency conversion and optical switching. The NLO properties of a molecule are related to its hyperpolarizability. Computational methods can predict these properties by calculating the first-order hyperpolarizability (β).

For organic molecules, a large hyperpolarizability is often associated with the presence of a π-conjugated system and electron-donating and electron-withdrawing groups that facilitate intramolecular charge transfer. In this compound, the furan ring and the carbonyl group form a conjugated system that could give rise to NLO properties.

A study on chromene derivatives with π-bonded skeletons investigated their NLO properties. researchgate.net The calculated average polarizability (〈α〉) and second hyperpolarizability (γ) for one of the derivatives were found to be significant, suggesting potential for NLO applications. researchgate.net

Table 2: Calculated NLO Properties for a Related Chromene Derivative

| Property | Value |

|---|---|

| Average Polarizability (〈α〉) | 6.77005 × 10⁻²³ esu |

| Second Hyperpolarizability (γ) | 0.145 × 10⁴ esu |

Data extracted from a study on chromene derivatives and is for illustrative purposes. researchgate.net

Similarly, a study on a chalcone derivative reported a high total first hyperpolarizability (βtot) of 420.51 × 10⁻³⁰ esu, indicating its potential as an NLO material. analis.com.my These findings suggest that this compound may also possess interesting NLO properties worthy of further investigation.

Computational Thermodynamics: Entropic, Enthalpic, and Heat Capacity Variations

Computational thermodynamics allows for the prediction of thermodynamic properties such as entropy (S), enthalpy (H), and heat capacity (C) as a function of temperature. These properties are crucial for understanding the stability and behavior of a compound under different thermal conditions.

While specific thermodynamic data for this compound is not documented, a study on the related compound 3-pentyl-2,6-di(furan-2-yl)piperidin-4-one provides a good illustration of how these properties typically vary with temperature. researchgate.net Generally, entropy, enthalpy, and heat capacity all increase with rising temperature.

Table 3: Theoretical Thermodynamic Properties of a Related Piperidin-4-one Derivative at Different Temperatures

| Temperature (K) | Heat Capacity (C) (cal/mol·K) | Entropy (S) (cal/mol·K) | Enthalpy (H) (kcal/mol) |

|---|---|---|---|

| 100 | 38.54 | 93.31 | 5.23 |

| 200 | 66.32 | 129.57 | 10.51 |

| 298.15 | 92.45 | 162.33 | 18.21 |

| 400 | 119.23 | 194.21 | 28.92 |

| 500 | 141.01 | 224.34 | 42.01 |

Data extracted from a study on 3-pentyl-2,6-di(furan-2-yl)piperidin-4-one and is for illustrative purposes. researchgate.net

These calculations provide valuable insights into the thermal stability and energy of the molecule at different temperatures, which is essential for various chemical and industrial processes.

Reaction Mechanisms and Chemical Transformations of 1 Furan 2 Carbonyl Piperidin 4 One

Nucleophilic and Electrophilic Substitution Reactions on the Piperidinone Ring System

The piperidin-4-one core is a saturated heterocyclic system. Unlike aromatic rings, it does not undergo classical electrophilic aromatic substitution. The reactivity of the ring itself is largely centered around the nitrogen atom and the carbons alpha to the carbonyl group.

Reactivity at Nitrogen: The nitrogen atom, being part of an amide linkage, has significantly reduced nucleophilicity and basicity due to the resonance delocalization of its lone pair of electrons with the adjacent furan-2-carbonyl group. Consequently, it is generally unreactive towards electrophiles under neutral or basic conditions.

Reactivity at Alpha-Carbons: The protons on the carbons adjacent to the piperidinone's carbonyl group (C3 and C5) are acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides or aldehydes, leading to substitution at the alpha-position. This reactivity is a cornerstone of piperidinone chemistry, allowing for the introduction of diverse substituents onto the ring.

Electrophilic Reactions: While the ring is not aromatic, derivatives can be synthesized that undergo specific electrophilic reactions. For instance, piperidone-derived enols or enamines can react with electrophilic fluorinating agents, although this can present challenges with regioselectivity in non-symmetrical systems.

Reactivity of the Carbonyl Group and Derivatization Strategies

The ketone at the C4 position of the piperidine (B6355638) ring is a primary site for chemical reactions, offering numerous strategies for derivatization. It readily undergoes nucleophilic addition reactions, which can be followed by elimination to form a variety of derivatives. Piperidin-4-ones, as a class of compounds, are known to exhibit a range of biological activities, and derivatization at this carbonyl group is a common strategy to modify their pharmacological profiles.

The carbonyl group of 1-(Furan-2-carbonyl)piperidin-4-one can react with primary amines and related compounds to form carbon-nitrogen double bonds through condensation reactions.

Imine (Schiff Base) Formation: Reaction with primary amines under acidic catalysis results in the formation of imines. This reaction proceeds via a hemiaminal intermediate, which then dehydrates to yield the final product.

Hydrazone Formation: The ketone readily reacts with hydrazine (B178648) and its derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) or thiosemicarbazide, to form the corresponding hydrazones. These reactions are often used for the characterization and derivatization of carbonyl compounds. The formation of thiosemicarbazone derivatives from piperidin-4-ones has been reported as a strategy for developing new antimicrobial agents. Similarly, furan-2-carbohydrazide can react with β-dicarbonyl compounds to form stable hydrazones, highlighting the reactivity of this class of reagents with ketones.

| Reactant | Product Type | General Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acidic catalysis, removal of water |

| Hydrazine (H₂N-NH₂) | Hydrazone | Mildly acidic or neutral pH |

| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | Acidic solution (e.g., Brady's reagent) |

| Thiosemicarbazide | Thiosemicarbazone | Mildly acidic conditions |

Chemical Behavior of the Furan (B31954) Ring Moiety

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. Its aromatic character arises from the delocalization of six π-electrons, including a lone pair from the oxygen atom. This electron-rich nature makes it significantly more reactive than benzene in electrophilic substitution reactions.

The furan ring is connected to the piperidinone nitrogen via a carbonyl group, forming an amide linkage (specifically, a tertiary amide). This C-N bond is generally robust due to resonance stabilization.

Fragmentation: In mass spectrometry, fragmentation can occur at this linkage. Studies on similar furan-amide structures show that cleavage of the C-N bond is a primary fragmentation pathway, providing information about the constituent heterocyclic rings.

The furan ring is highly activated towards electrophilic aromatic substitution due to the electron-donating effect of the ring oxygen.

Regioselectivity: Electrophilic attack occurs preferentially at the C5 position (the alpha-position not bearing the carbonyl substituent). The furan-2-carbonyl group is an electron-withdrawing, deactivating group that directs incoming electrophiles away from the C3 position. The strong activating effect of the ring oxygen, however, still directs substitution to the other alpha-position (C5). Attack at the C5 position is favored over the C3 or C4 positions because the resulting carbocation intermediate (sigma complex) is better stabilized by resonance, with three contributing resonance structures compared to only two for attack at other positions.

Reaction Types: Furan undergoes a variety of electrophilic substitution reactions, often under milder conditions than those required for benzene. These include nitration, sulfonation, halogenation, and Friedel-Crafts reactions.

| Reaction | Typical Reagents | Product (on Furan Ring) |

|---|---|---|

| Nitration | Acetyl nitrate (CH₃COONO₂) | 5-Nitro derivative |

| Sulfonation | Pyridine-SO₃ complex | Furan-5-sulfonic acid derivative |

| Halogenation (Bromination) | Br₂ in dioxane at 0 °C | 5-Bromo derivative |

| Friedel-Crafts Acylation | Acetic anhydride, BF₃·OEt₂ | 5-Acetyl derivative |

Cyclization and Annulation Pathways Leading to Fused Heterocycles

The structure of this compound contains functionalities that can serve as building blocks for the synthesis of more complex, fused heterocyclic systems. Both the furan and piperidinone moieties can participate in cyclization and annulation reactions.

Furan as a Diene: The furan ring can act as a 1,3-diene in Diels-Alder [4+2] cycloaddition reactions, reacting with dienophiles to form oxabicyclic adducts. These intermediates can then be converted into a variety of other cyclic and polycyclic structures.

Piperidinone in Annulation: The piperidinone ring can be modified to participate in annulation reactions. For example, formation of an enamine or enolate from the piperidinone can generate a nucleophilic species that attacks an electrophilic center, either intramolecularly or intermolecularly, to form a new ring. Palladium-catalyzed [4+2] annulation strategies have been developed to access functionalized piperidines and other N-heterocycles.

Reductive Cyclization: Synthetic routes involving furan and piperidine moieties have been shown to lead to fused systems. For example, a reductive cyclization of a furan-2-aldehyde with a piperidine derivative has been used to construct a 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold.

Furan-Fused Systems: Furan-fused cyclobutanones have been employed as versatile C4 synthons in Rh(I)-catalyzed [4+2] annulation reactions with alkynes, demonstrating a pathway to complex fused aromatic systems. While not starting from this compound directly, these methods illustrate the synthetic potential of the furan motif in building fused heterocycles.

Reductive and Oxidative Transformations of the Compound

The chemical behavior of this compound under reductive and oxidative conditions is dictated by the susceptibility of its ketone and amide carbonyl groups, as well as the furan ring.

Reductive Transformations:

The ketone at the 4-position of the piperidine ring is the most susceptible to reduction. Standard reducing agents can be employed to convert the ketone to a secondary alcohol, yielding 1-(Furan-2-carbonyl)piperidin-4-ol.

Commonly used reducing agents for such transformations include sodium borohydride (NaBH₄). However, the reactivity of NaBH₄ is generally selective for aldehydes and ketones and does not typically reduce amides under standard conditions. youtube.comreddit.com More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the amide functionality.

A milder and more cost-effective method for the reduction of related N-acyl-piperidones involves the use of zinc dust in acetic acid. This system has been shown to be effective in the conjugate reduction of N-acyl-2,3-dihydro-4-pyridones to the corresponding N-acyl-4-piperidones in high yields (91-95%). organic-chemistry.orgacs.org This method could potentially be adapted for the selective reduction of the ketone in this compound.

| Reagent | Target Functional Group | Expected Product | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone | 1-(Furan-2-carbonyl)piperidin-4-ol | Selective for the ketone; amide is unreactive. |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Amide | (Furan-2-yl)(4-hydroxypiperidin-1-yl)methanol | Reduces both carbonyl groups. |

| Zinc/Acetic Acid | Ketone | 1-(Furan-2-carbonyl)piperidin-4-ol | A potentially milder alternative for selective ketone reduction. organic-chemistry.org |

Oxidative Transformations:

The oxidation of this compound can target either the piperidine ring or the furan ring. Oxidation of N-acyl-piperidines can lead to the formation of the corresponding lactams (piperidin-2-ones). For instance, reactions of N-acyl-piperidines with iron(II)-hydrogen peroxide have been shown to yield the corresponding piperidin-2-ones. researchgate.net

The furan ring is also susceptible to oxidative ring-opening reactions. This can be initiated by various oxidizing agents and often proceeds through an epoxide or a peroxide intermediate. The nature of the substituents on the furan ring can significantly influence the reaction pathway and the final products.

Investigation of Stereochemical Control and Diastereomerization Processes

The reduction of the ketone in this compound introduces a new stereocenter at the C-4 position, leading to the formation of a racemic mixture of (R)- and (S)-1-(Furan-2-carbonyl)piperidin-4-ol. Achieving stereochemical control in this reduction is a significant synthetic challenge.

The stereochemical outcome of the reduction of substituted N-acyl-4-piperidones can be influenced by the nature of the acyl group and the reducing agent. In the synthesis of multisubstituted piperidines, the reduction of an N-acyl-4-piperidone with a chiral auxiliary on the nitrogen atom can proceed with high diastereoselectivity. For example, the reduction of certain N-acyl-2,3-dihydro-4-pyridones, which are precursors to N-acyl-4-piperidones, can be achieved with high facial selectivity due to the conformational bias imposed by the acyl group. nih.gov

The conformational rigidity of the piperidine ring, influenced by the bulky furan-2-carbonyl group, can direct the approach of the reducing agent. For instance, in related systems, the reduction of a 4-piperidone with lithium aluminum hydride has been shown to proceed via attack on the less hindered face of the carbonyl, leading to the preferential formation of one diastereomer. nih.gov

| Factor | Influence on Stereoselectivity | Example from Related Systems |

|---|---|---|

| Nature of the Acyl Group | Can create a chiral environment and direct the approach of the reducing agent. | Use of chiral chloroformates in the formation of N-acylpyridinium salts leads to highly diastereoselective synthesis of dihydropyridones. nih.gov |

| Reducing Agent | The steric bulk of the hydride source can influence the direction of attack. | Bulky reducing agents like L-Selectride can exhibit higher stereoselectivity compared to smaller reagents like NaBH₄. |

| Conformational Bias | Substituents on the piperidine ring can lock the conformation, exposing one face of the carbonyl to attack. | Axial substituents at the C-2 and C-6 positions of a piperidone can lead to facile reduction on the less hindered face. nih.gov |

Diastereomerization processes could become relevant in derivatives of this compound where additional stereocenters are present. For instance, if a substituent is introduced at the C-3 or C-5 position of the piperidine ring, the relative stereochemistry of these centers in relation to the C-4 hydroxyl group (after reduction) would be of interest.

Kinetic Studies to Elucidate Reaction Mechanisms (e.g., Aminolysis Kinetics)

Amide Hydrolysis Kinetics:

The hydrolysis of amides can be catalyzed by both acid and base.

Base-catalyzed hydrolysis: This proceeds through the nucleophilic attack of a hydroxide ion on the amide carbonyl, forming a tetrahedral intermediate. The rate of this reaction is influenced by the steric hindrance around the carbonyl group. Studies on N-acylpyrroles, -indoles, and -carbazoles have shown that the rate of formation of the tetrahedral intermediate is significantly increased when steric hindrance in the acyl portion is reduced. semanticscholar.org

Acid-catalyzed hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the attack of a water molecule. youtube.com

The hydrolysis of N-substituted amides in high-temperature water has been shown to follow a nucleophilic substitution (SN2) mechanism, with the reaction being first order in both water and the amide. researchgate.net The activation energies for base-catalyzed, acid-catalyzed, and water-assisted amide hydrolysis have been estimated to be 21, 31, and 99 kJ/mol, respectively, indicating that the catalyzed pathways are significantly faster. researchgate.net

Furan Ring Opening Kinetics:

The furan ring is susceptible to acid-catalyzed ring opening. Kinetic studies on substituted furans have shown that the reaction proceeds via specific acid catalysis. rsc.orgresearchgate.net The rate-limiting step is the diffusion of a proton to the furan ring, with protonation at the α-carbon being energetically more favorable than at the β-carbon. acs.orgresearchgate.net Subsequent nucleophilic attack by a solvent molecule, such as water, leads to the formation of furanol intermediates, which then undergo ring opening. acs.org The substituents on the furan ring have a significant impact on the reactivity and the distribution of products. rsc.orgresearchgate.net

| Reaction | Key Mechanistic Steps | Factors Influencing Rate |

|---|---|---|

| Base-Catalyzed Amide Hydrolysis | Nucleophilic attack of OH⁻, formation of tetrahedral intermediate, expulsion of the piperidinyl leaving group. | Steric hindrance at the carbonyl, concentration of base. |

| Acid-Catalyzed Amide Hydrolysis | Protonation of carbonyl oxygen, nucleophilic attack of H₂O, proton transfer, expulsion of the protonated piperidine. | Acidity of the medium, electrophilicity of the carbonyl carbon. |

| Acid-Catalyzed Furan Ring Opening | Protonation of the furan ring (rate-limiting), nucleophilic attack by solvent, formation of furanol intermediate, ring opening. acs.org | Acid concentration, nature of furan substituents. rsc.org |

Exploration of Research Applications for 1 Furan 2 Carbonyl Piperidin 4 One in Chemical Sciences

Utility as Key Synthetic Intermediates for Complex Organic Molecules

The 1-(Furan-2-carbonyl)piperidin-4-one structure serves as a highly versatile synthetic intermediate for the construction of more complex organic molecules. The piperidin-4-one nucleus is a well-established pharmacophore and a versatile building block in medicinal chemistry, frequently used in the synthesis of compounds with diverse pharmacological properties. The furan (B31954) moiety is also recognized as a valuable synthon, capable of participating in a wide range of chemical transformations to produce structurally diverse molecules for drug discovery and material sciences.

The reactivity of the ketone group within the piperidine (B6355638) ring allows for numerous modifications, such as condensation reactions to form imines or conversion to other functional groups. For instance, piperidin-4-ones are used as precursors for thiosemicarbazone derivatives, which have shown notable antimicrobial activity. Similarly, the core structure can be elaborated into more complex heterocyclic systems. Research has demonstrated the synthesis of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, highlighting the utility of the furan-piperidine motif in accessing novel, biologically active chemical space. Derivatives of this compound are explicitly noted as intermediates for synthesizing more complex molecules and potential drug candidates. This utility stems from the compound's multiple functional groups which allow for sequential and controlled chemical modifications.

Development of Novel Chemical Scaffolds for Diverse Research Purposes

Beyond its role as a linear intermediate, this compound is a valuable starting point for the development of novel and complex chemical scaffolds. A chemical scaffold forms the core structure of a molecule, upon which various functional groups can be appended to create a library of related compounds for screening purposes. The piperidine framework is a key component in numerous natural products and pharmaceuticals, making it an attractive scaffold for drug discovery.

A notable application in this area is the synthesis of spirocyclic systems. For example, related piperidin-3-one structures have been used to create novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffolds. Such scaffolds introduce three-dimensional complexity, which is highly desirable in modern drug discovery for exploring new interactions with biological targets. The versatility of these spiropiperidine scaffolds is demonstrated by the selective and sequential derivatization of their functional groups, enabling the generation of extensive chemical libraries. The development of such unique molecular architectures from the this compound framework can provide researchers with novel tools for probing biological systems and identifying new lead compounds.

Potential in Material Science: Non-Linear Optical Materials and Polymer Chemistry

The unique electronic and structural properties of this compound suggest its potential application in the field of material science, particularly in the development of non-linear optical (NLO) materials and in polymer chemistry.

Non-Linear Optical (NLO) Materials: Organic molecules with conjugated π-electron systems are known to exhibit significant NLO properties, which are crucial for applications in telecommunications, optical computing, and photonics. The furan ring, being an electron-rich aromatic system, can act as a key component in NLO-active chromophores. Theoretical and experimental studies on other furan-based organic compounds have demonstrated their potential for NLO applications. For instance, the NLO properties of 1-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl) prop-2-en-1-one have been investigated, showing its promise as a crystal for NLO applications. The strategic combination of electron-donating and electron-accepting groups through a π-conjugated system, a common design for NLO materials, could potentially be realized by modifying the this compound structure.

Polymer Chemistry: Furan and its derivatives are valuable monomers that can be sourced from renewable resources like agricultural waste. They can participate in various polymerization reactions. Furan-based thermosetting resins are known for their corrosion resistance, thermal stability, and excellent physical strength. The furan ring can undergo polymerization through different mechanisms, and its derivatives can be used to create a wide variety of macromolecular materials, including block copolymers. The this compound molecule could potentially be incorporated into polymer chains, either by leveraging the reactivity of the furan ring or by modifying the piperidinone core to introduce polymerizable groups, thereby imparting unique properties to the resulting materials.

Investigation of Molecular Recognition and Interaction Mechanisms in Chemical and Biochemical Systems

Understanding how molecules interact with each other and with biological targets is fundamental to chemistry and drug discovery. The structural features of this compound make it and its derivatives suitable probes for studying molecular recognition and interaction mechanisms. The molecule contains several key features for molecular interactions: the oxygen atom in the furan ring, the carbonyl oxygen, and the tertiary amine nitrogen can all act as hydrogen bond acceptors. The aromatic furan ring can participate in π-stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan in proteins.

Molecular docking studies on piperidine derivatives have been used to investigate their binding modes within the active sites of protein targets. These computational studies help elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the molecule's biological activity. For example, piperidine derivatives have been studied as potential analgesics by modeling their interactions with the μ-opioid receptor. By modifying the this compound scaffold and studying how these changes affect binding to a target protein, researchers can gain insight into the specific molecular forces driving the interaction. Derivatives are explicitly described as being useful for studying enzyme inhibition mechanisms and receptor interactions due to their structural characteristics.

Structure-Activity Relationship (SAR) Studies for Designing Chemical Probes

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The this compound scaffold is an excellent platform for conducting such studies to design potent and selective chemical probes. By systematically modifying different parts of the molecule—the furan ring, the piperidine core, or the carbonyl group—and assessing the resulting changes in activity, researchers can build a comprehensive SAR profile.

A study on 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors of the ST2 protein provides a clear example of this process. Researchers synthesized a library of analogs by introducing various substituents onto the aromatic rings and evaluated their inhibitory activity (IC₅₀ values). This allowed them to determine which modifications improved potency. For example, placing a dimethyl amine, pyrrolidine, or piperidine group at the 4-position of a phenyl ring attached to the core structure improved activity by 2-3 fold. Similarly, computational QSAR (Quantitative Structure-Activity Relationship) models have been developed for furan-pyrazole piperidine derivatives to predict their anticancer activity based on specific 2D and 3D molecular descriptors. Such detailed SAR information is invaluable for the rational design of chemical probes, where a known bioactive scaffold is functionalized with a reporter tag (like a fluorescent dye or biotin) to study its biological target without significantly compromising its binding affinity.

Table 1: Example of SAR Data for 1-(Furan-2-ylmethyl)pyrrolidine-Based ST2 Inhibitors Data adapted from a study on related furan-pyrrolidine scaffolds to illustrate the principles of SAR.

| Compound ID | B-Ring Substituent (Position) | AlphaLISA IC₅₀ (µM) |

|---|---|---|

| iST2-1 | -H | 15.5 |

| 3c | 4-N(CH₃)₂ | 4.8 |

| 4a | 4-Pyrrolidine | 5.3 |

| 4b | 4-Piperidine | 6.8 |

| 9b | 3-N(CH₃)₂ | 5.1 |

| 10 | 4-COOH | 23.3 |

Contributions to Green Chemistry Methodologies

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and use of this compound can align with several key principles of green chemistry.

A primary contribution comes from the furan moiety, which can be derived from biomass. Furfural (B47365), the precursor to many furan derivatives, is a platform chemical produced from the dehydration of pentose (B10789219) sugars found in agricultural and forestry waste, such as corn cobs and sugarcane bagasse. Utilizing renewable feedstocks is a fundamental aspect of sustainable chemistry.

Furthermore, recent advancements have focused on the sustainable synthesis of the piperidine ring itself directly from furfural. A one-pot transformation using a specific surface single-atom alloy catalyst has been developed to convert furfural into piperidine in high yield under mild conditions, in the presence of ammonia (B1221849) and hydrogen. This cascade process, which proceeds through amination, hydrogenation, and ring rearrangement, represents an economically and ecologically improved route to N-heterocycles from a bio-based platform chemical. Additionally, general efforts to streamline the synthesis of complex piperidines aim to reduce the number of steps, improve efficiency, and decrease reliance on costly and toxic precious metal catalysts, further contributing to greener synthetic pathways. The development of efficient, one-pot synthesis methods for substituted piperidin-4-ones also aligns with the green chemistry principles of atom economy and process simplification.

Conclusion and Future Research Directions

Synthesis and Structural Aspects of 1-(Furan-2-carbonyl)piperidin-4-one: A Summary of Key Findings

The synthesis of this compound is most commonly achieved through the acylation of piperidin-4-one with furan-2-carbonyl chloride. psecommunity.org This reaction involves the coupling of a furan-2-carboxylic acid derivative with a piperidin-4-amine derivative. smolecule.com Variations of this method, including the use of different solvents and bases, have been explored to optimize yield and purity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₃ uni.lusigmaaldrich.com |

| Molecular Weight | 193.20 g/mol sigmaaldrich.com |

| InChI | 1S/C10H11NO3/c12-8-3-5-11(6-4-8)10(13)9-2-1-7-14-9/h1-2,7H,3-6H2 uni.lusigmaaldrich.com |

| InChI Key | OOHYAFZVSIYUTB-UHFFFAOYSA-N uni.lusigmaaldrich.com |

| SMILES | O=C1CCN(C(=O)c2ccco2)CC1 fluorochem.co.uk |

| Form | Solid sigmaaldrich.com |

Unexplored Synthetic Avenues and Novel Reaction Development

While the acylation method is well-established, there remain unexplored avenues for the synthesis of this compound and its derivatives. One promising area is the development of one-pot synthesis strategies from readily available starting materials like furfural (B47365). nih.gov The use of novel catalysts, such as surface single-atom alloys, could enable more efficient and selective transformations. nih.gov

Furthermore, the piperidin-4-one scaffold is a versatile intermediate for a variety of chemical transformations. nih.gov Exploring reactions such as Mannich condensations, Michael additions, and various cycloadditions could lead to the creation of a diverse library of novel compounds with unique structural features. chemrevlett.comnih.gov The development of stereoselective synthetic methods would be particularly valuable for accessing specific isomers with potentially enhanced biological activities. nih.gov

Integration of Advanced Spectroscopic Techniques for Deeper Structural and Dynamic Understanding

A deeper understanding of the structural and dynamic properties of this compound can be achieved through the integration of advanced spectroscopic techniques. While standard techniques like ¹H NMR and ¹³C NMR are routinely used for characterization, more sophisticated methods can provide further insights. researchgate.netresearchgate.net

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed to unambiguously assign all proton and carbon signals and to probe through-bond and through-space connectivities. Solid-state NMR could provide valuable information about the conformation and packing of the molecule in the crystalline state. Additionally, advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, can be used to study the gas-phase conformation of the molecule and its fragments. uni.lu

Frontier Areas in Computational Chemistry and Machine Learning for De Novo Design

Computational chemistry and machine learning are poised to play an increasingly important role in the study of this compound and related compounds. nih.govresearchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict molecular properties, including geometries, vibrational frequencies, and electronic properties. researchgate.net These calculations can complement experimental data and provide insights into the structure-property relationships.

Molecular dynamics simulations can be employed to study the conformational dynamics of the piperidine (B6355638) ring and the flexibility of the furan-carbonyl linkage. nih.govrsc.org This information is crucial for understanding how the molecule interacts with biological targets. Furthermore, machine learning algorithms can be trained on existing data to predict the properties of new, hypothetical derivatives. This approach can accelerate the discovery of compounds with desired characteristics, a process known as de novo design.

Potential for Discovery of Novel Chemical Transformations

The unique combination of a furan (B31954) ring and a piperidin-4-one moiety in this compound opens up possibilities for discovering novel chemical transformations. The furan ring, for example, can undergo a variety of reactions, including Diels-Alder reactions, electrophilic substitutions, and ring-opening reactions. researchgate.net The ketone and amide functionalities of the piperidin-4-one core also offer numerous handles for chemical modification. nih.gov